N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
Description
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is an oxamide derivative featuring a 2,4-dimethoxyphenyl group and a branched ethyl substituent with methoxy groups at positions 2 and 3 of the aromatic ring. This compound’s structure suggests high lipophilicity due to its multiple methoxy substituents, which may influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVISIPCLVTLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The methoxy groups and oxalamide core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weights estimated based on structural formulas.
Key Structural and Functional Differences
Substituent Complexity: The target compound has three methoxy groups, making it more lipophilic than analogs like N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide, which replaces one methoxy group with a polar pyridinyl moiety .
Biological Activity :
- Fluorine-containing analogs (e.g., BG15150 in ) may exhibit enhanced metabolic stability and receptor binding compared to methoxy-rich compounds .
- Pyridinyl-substituted derivatives () are favored in food additives due to balanced polarity and low toxicity .
Synthetic Accessibility :
- Rip-B is synthesized via a straightforward amide coupling (benzoyl chloride + 3,4-dimethoxyphenethylamine) with 80% yield .
- The target compound’s branched ethyl substituent likely requires multi-step synthesis, increasing complexity.
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s multiple methoxy groups may limit aqueous solubility, a challenge observed in similar compounds like N,N'-bis(2-methoxyethyl)ethanediamide () .
- Flavoring Applications : FAO/WHO-approved analogs () suggest oxamides with aromatic substituents are viable flavoring agents, though substituent choice impacts sensory properties .
- Pharmacological Potential: Fluorine and heterocyclic substituents (e.g., BG15150) are linked to enhanced bioactivity, whereas methoxy-rich compounds may prioritize stability over potency .
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Intermediate Preparation : Start with 2,4-dimethoxyaniline and 3-methoxyphenylethanol. Protect reactive groups (e.g., methoxy) using acetyl or benzyl protecting agents under anhydrous conditions .
Amide Coupling : Use oxalyl chloride or EDCI/HOBt for coupling intermediates in dichloromethane or DMF. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Deprotection : Remove protecting groups using acidic (HCl/MeOH) or basic (NaOMe) conditions. Purify via column chromatography (silica gel, gradient elution) .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Intermediate | 65–75 | ≥90% |
| Coupling | 50–60 | ≥85% |
| Final Product | 40–50 | ≥95% |
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm for ¹H; δ 55–60 ppm for ¹³C) and amide protons (δ 8.1–8.3 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ ion matching the molecular formula (C₂₀H₂₄N₂O₆, exact mass 412.16). Fragmentation patterns validate substituent connectivity .
Advanced Research Questions
Q. How do methoxy substituents influence the compound’s binding affinity to biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare binding data (IC₅₀) of analogs with varying methoxy positions. For example:
| Compound | Methoxy Positions | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 2,4-(Ph); 3-(Ph) | 0.8 ± 0.1 | Enzyme X |
| Analog A | 2,5-(Ph); 4-(Ph) | 3.2 ± 0.3 | Enzyme X |
- Molecular Docking : Use AutoDock Vina to simulate interactions. Methoxy groups enhance hydrophobic contacts (e.g., with Phe123 in Enzyme X’s active site) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic regions (e.g., carbonyl carbons, f⁺ ~0.15) .
- Solvent Modeling : Use COSMO-RS to predict solubility (logS ~-3.2 in water) and stability in DMSO/water mixtures .
Q. How can crystallography resolve contradictions in reported biological activities of similar ethanediamides?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Use SHELXL for refinement (R-factor < 0.05). Compare torsion angles (e.g., C-N-C=O ~120°) with inactive analogs to identify conformational determinants .
- Electron Density Maps : Analyze hydrogen-bonding networks (e.g., amide N-H∙∙∙O=C interactions) to explain differential target engagement .
Data Contradiction Analysis
Q. Why do similar ethanediamides show conflicting cytotoxicity results in cancer cell lines?
- Methodological Answer :
- Assay Standardization : Re-evaluate protocols for MTT/WST-1 assays (e.g., incubation time, serum concentration). Test under hypoxic vs. normoxic conditions .
- Metabolic Stability : Measure half-life (t₁/₂) in hepatocyte microsomes. Correlate with CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 μM for target compound vs. 45 μM for inactive analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
